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Compound of Interest

2-(2-Cyanophenoxy)-3-
Compound Name:

methylbutanoic acid
CAS No.: 1016502-71-8

Cat. No.: B2876416

Get Quote

Synthesis, Characterization, and Functional
Applications of a Sterically Hindered Aryloxy

Scaffold
Executive Summary

2-(2-Cyanophenoxy)-3-methylbutanoic acid (CAS: 1016502-71-8) represents a distinct
subclass of aryloxyalkanoic acids, characterized by an ortho-cyano substitution on the phenolic
ring and a bulky isopropyl group at the

-carbon of the acid chain. Unlike common commercial herbicides (e.g., 2,4-D, Mecoprop) or
taste modifiers (e.g., Lactisole) which typically feature methyl or hydrogen substituents at the

-position, this compound introduces significant steric demand via the isovaleric backbone.

This guide details the chiral pool synthesis from valine precursors, analyzes the electronic and
steric implications of the 2-cyano/3-methylbutanoic motif, and outlines its utility as a building
block for auxin mimicry and PPAR agonist discovery.
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hemical Identitv & Phvsicochemical Profil

Parameter Data

IUPAC Name 2-(2-Cyanophenoxy)-3-methylbutanoic acid

Common Name -(2-Cyanophenoxy)isovaleric acid

CAS Number 1016502-71-8
C
Molecular Formula H
NO
Molecular Weight 219.24 g/mol
SMILES CC(C)C(C(=0)0O)OclccecclC#N
~3.8 (Carboxylic acid), modulated by electron-
Pa (Calc) withdrawing CN group
LogP (Calc.) 21-24
H-Bond Donors/Acceptors 1/4
Rotatable Bonds 4

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric regions that dictate its biological activity
and chemical reactivity:

o The Acid Head (Polar): A carboxylic acid moiety essential for ionic interactions (e.g., with
Arg/Lys residues in receptor pockets).

e The Linker (Chiral & Steric): The ether oxygen coupled to a chiral carbon bearing an
isopropyl group. This "isovaleric" tail creates a high steric barrier, distinguishing it from
propionic acid derivatives (like Lactisole).
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e The Aromatic Tail (Electronic): A phenyl ring substituted at the ortho-position with a nitrile
(cyano) group. The -CN group acts as a strong electron-withdrawing group (EWG) and a
hydrogen bond acceptor, while also imposing specific conformational constraints due to
ortho-repulsion.

Diagram: Pharmacophore & Structural Logic
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Figure 1: Pharmacophore dissection highlighting the steric and electronic zones of the
molecule.

Advanced Synthesis Protocols

Synthesis of 2-(2-Cyanophenoxy)-3-methylbutanoic acid is non-trivial due to the secondary
electrophile (the isovaleric halide) which is prone to elimination (forming dimethylacrylic acid)
rather than substitution. Two primary routes are recommended: Williamson Ether Synthesis
(Racemic) and Mitsunobu Coupling (Chiral).

Method A: Modified Williamson Ether Synthesis (Racemic)

This method uses phase-transfer catalysis to favor substitution over elimination.
¢ Reagents: 2-Cyanophenol, 2-Bromo-3-methylbutanoic acid, K

CO
, TBAB (Tetrabutylammonium bromide).

e Solvent: MEK (Methyl Ethyl Ketone) or Acetonitrile.
Protocol:

e Phenoxide Formation: Dissolve 2-cyanophenol (1.0 eq) in MEK. Add anhydrous K
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CO
(2.5 eq) and stir at 60°C for 30 minutes.

o Alkylation: Add 2-bromo-3-methylbutanoic acid (1.2 eq) and catalytic TBAB (0.1 eq)
dropwise.

o Critical Step: The reaction must be kept at mild reflux (80°C). Higher temperatures favor
elimination to the alkene by-product.

o Workup: Acidify with 1M HCI to pH 2. Extract with Ethyl Acetate. Wash with brine.

 Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography
to remove unreacted phenol.

Method B: Chiral Pool Synthesis (Enantioselective)

Starting from L-Valine, this route allows access to the (R)- or (S)-enantiomer, crucial for
biological assays where the chiral pocket (e.g., Auxin receptor TIR1) is stereoselective.

o Diazotization: L-Valine is treated with NaNO

H
SO

to yield (S)-2-hydroxyisovaleric acid (Retention of configuration via double
inversion/neighboring group participation).

e Mitsunobu Reaction:
o Reagents: (S)-2-hydroxyisovaleric acid methyl ester, 2-Cyanophenol, PPh

, DIAD.

o Mechanism: S

2 inversion at the

-carbon.
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o Product: Methyl (R)-2-(2-cyanophenoxy)-3-methylbutanoate.

e Hydrolysis: LIOH/THF/H

O hydrolysis yields the chiral acid.

Diagram: Synthetic Pathways
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Figure 2: Dual synthetic strategies highlighting the Chiral Pool (Enantioselective) and

Williamson (Racemic) routes.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

NMR Spectroscopy (

H NMR, 400 MHz, CDCI
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1.05 - 1.15 ppm (d, 6H): Two doublets corresponding to the diastereotopic methyl groups of
the isopropyl moiety. This confirms the integrity of the isovaleric chain.

e 2.35 ppm (m, 1H): Multiplet for the
-CH of the isopropyl group.

e 4.60 ppm (d, 1H): The
-proton adjacent to the ether oxygen and carboxylic acid. A distinct doublet (
Hz) indicates successful etherification without elimination.

e 6.90 - 7.60 ppm (m, 4H): Aromatic protons. The proton ortho to the ether linkage will appear
as a doublet upfield, while the proton ortho to the cyano group will be downfield due to
anisotropy.

IR Spectroscopy (FT-IR)
e 2230 cm

: Sharp, weak band characteristic of the C
N nitrile stretch.

e 1710-1730 cm

: Strong C=0 stretch of the carboxylic acid.

e 2800 - 3200 cm

: Broad O-H stretch of the acid.

Potential Applications & Literature Context

While specific "named drug" applications for this exact CAS are proprietary or emerging, its
structure places it firmly within three high-value research classes:

A. Auxinic Herbicide Resistance Studies
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Phenoxyalkanoic acids (e.g., 2,4-D, MCPA) are auxins. Resistance to these herbicides often
arises from mutations in the TIR1 receptor or increased metabolism.

» Relevance: The bulky isopropyl group of 2-(2-cyanophenoxy)-3-methylbutanoic acid
prevents it from fitting into the standard auxin binding pocket of wild-type receptors but may
retain activity in specific mutant strains or act as an anti-auxin (antagonist).

e Mechanism: The 2-cyano group mimics the 2-chloro substituent of 2,4-D but with different
electronic properties (stronger dipole), altering the interaction with the receptor's aromatic

cage.

B. Sweet Taste Receptor Probes (T1R2/T1R3)

Lactisole (2-(4-methoxyphenoxy)propanoic acid) is a sweet taste inhibitor.[1]

e SAR Insight: Structure-Activity Relationship studies often vary the alkyl tail length (propionic
vs. isovaleric) and ring substitution.

» Hypothesis: The 2-cyano substitution (electron-withdrawing) vs. 4-methoxy (electron-
donating) likely creates a compound that binds to the T1R3 transmembrane domain but fails
to stabilize the inactive conformation effectively, or acts as a neutral antagonist. It serves as
a critical negative control in taste receptor modeling.

C. PPAR Agonist Scaffolds

Fibrates (e.g., Clofibrate, Gemfibrozil) are phenoxy-isobutyric acid derivatives that activate
PPAR

» Relevance: 2-(2-Cyanophenoxy)-3-methylbutanoic acid is a phenoxy-isovaleric analog.
The extension by one methylene group (isobutyric -> isovaleric backbone) significantly alters
lipophilicity and binding mode, making it a valuable candidate for exploring PPAR

/

dual agonism selectivity.

Safety & Handling
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 Nitrile Hazard: While the nitrile is bound to an aromatic ring, metabolic cleavage can
theoretically release cyanide, although this is rare for stable benzonitriles. Standard PPE is
required.

» Acidic Corrosivity: The free acid is an irritant to mucous membranes.

» Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidative
degradation of the ether linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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